6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-22(25-14-18-5-8-23-20(13-18)26-9-1-2-10-26)19-3-4-21(24-15-19)29-16-17-6-11-28-12-7-17/h3-5,8,13,15,17H,1-2,6-7,9-12,14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJACISCVCZQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)OCC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through various cyclization reactions.
Introduction of the pyrrolidin-1-yl group: This step often involves nucleophilic substitution reactions.
Attachment of the oxan-4-yl group: This can be done through etherification reactions.
Formation of the carboxamide group: This is typically achieved through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The table below compares the target compound with analogs from the evidence, focusing on structural features and available
Key Observations
Core Heterocycle Diversity :
- The target compound’s pyridine core contrasts with imidazopyridine (), pyridazine (), dihydropyridine (), and triazine (). Pyridine derivatives often exhibit distinct electronic properties and binding affinities compared to saturated or fused heterocycles .
The 2-pyrrolidinyl-pyridin-4-ylmethyl substituent in the target compound shares similarities with the pyridin-3-yl(tetrahydropyran-4-yl)methyl group in , though positional isomerism (pyridin-4-yl vs. pyridin-3-yl) may alter target interactions .
Synthetic Feasibility: Compound 16 () was synthesized with a modest 22% yield, highlighting challenges in coupling bulky substituents to imidazopyridine cores .
Research Implications and Gaps
- Structural Optimization : Replacing the pyridine core with imidazopyridine (as in ) could enhance binding affinity but may reduce solubility due to increased hydrophobicity.
- Pharmacokinetic Profiling : The oxan-4-yl (tetrahydropyran) group likely improves metabolic stability compared to simpler alkoxy substituents (e.g., isopropoxy in ) .
- Data Limitations : Critical parameters such as IC50, logP, and solubility for the target compound remain unaddressed in the evidence, necessitating further experimental validation.
Biological Activity
The compound 6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyridine core substituted with an oxan moiety and a pyrrolidine group, which may contribute to its biological activities. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds, indicating that derivatives of pyridine and pyrrolidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against A549 lung adenocarcinoma cells, demonstrating promising results.
In Vitro Studies
- Cell Viability Assays : The cytotoxicity of the compound was evaluated using MTT assays on A549 cells. Compounds similar to this compound showed a reduction in cell viability by approximately 66% at a concentration of 100 µM after 24 hours of exposure .
- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be elucidated.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against multidrug-resistant bacterial strains.
In Vitro Antimicrobial Studies
- Pathogen Testing : The compound was screened against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, particularly against methicillin-resistant strains .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 4 to 32 µg/mL against resistant strains, suggesting that modifications in the side chains could enhance efficacy .
Comparative Analysis Table
| Activity Type | Cell Line/Pathogen | Concentration Tested (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | A549 (lung adenocarcinoma) | 100 | 66% viability reduction |
| Antimicrobial | Staphylococcus aureus | Varies | Significant inhibition |
| Escherichia coli | Varies | Significant inhibition |
Case Study 1: Anticancer Activity in A549 Cells
A study conducted on a series of pyridine derivatives showed that those with oxan substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study utilized a fixed concentration approach to assess viability and indicated that the oxan moiety plays a critical role in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy Against MRSA
In another investigation focusing on antimicrobial properties, derivatives of pyrrolidine were tested against multidrug-resistant S. aureus. The results highlighted that compounds with similar structural features to our target compound displayed effective inhibition at low concentrations, indicating their potential as therapeutic agents against resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
